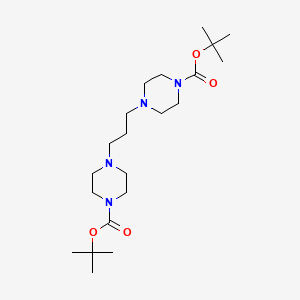
Di-tert-butyl 4,4'-(propane-1,3-diyl)bis(piperazine-1-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) is a chemical compound with the molecular formula C21H40N4O4 and a molecular weight of 412.57 g/mol . This compound is characterized by the presence of two piperazine rings connected by a propane-1,3-diyl bridge, with each piperazine ring further substituted with a di-tert-butyl carboxylate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) typically involves the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine rings can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated piperazine derivatives.
Aplicaciones Científicas De Investigación
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butyl-2,2’-bipyridine: A similar compound with two pyridine rings instead of piperazine rings.
4,4’-Di-tert-butylbiphenyl: Contains two benzene rings with tert-butyl groups.
Uniqueness
Di-tert-butyl 4,4’-(propane-1,3-diyl)bis(piperazine-1-carboxylate) is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of piperazine rings and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C21H40N4O4 |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
tert-butyl 4-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H40N4O4/c1-20(2,3)28-18(26)24-14-10-22(11-15-24)8-7-9-23-12-16-25(17-13-23)19(27)29-21(4,5)6/h7-17H2,1-6H3 |
Clave InChI |
IJGWQORDEAIERD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CCCN2CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2,3-dihydro-6h-[1,4]dioxino[2,3-c]pyrrole-5,7-dicarboxylic acid hydrate](/img/structure/B12849501.png)
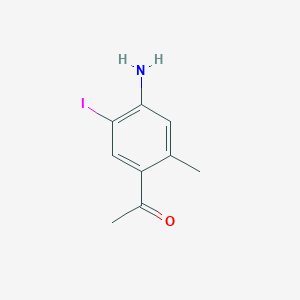
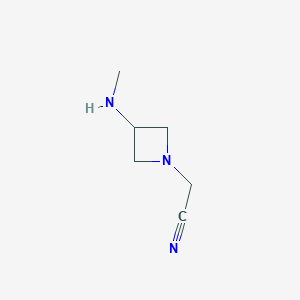
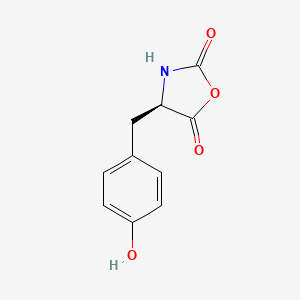
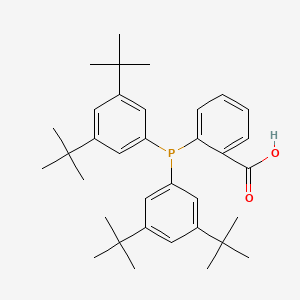
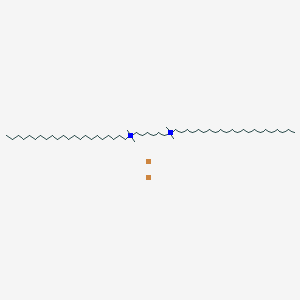

![Methyl 3-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849533.png)
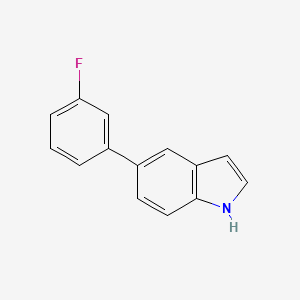

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}piperazine](/img/structure/B12849545.png)
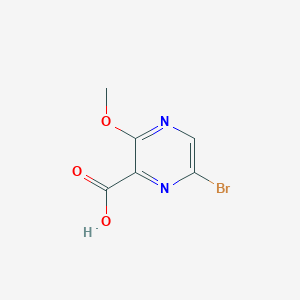
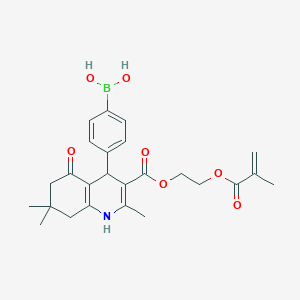
![2-Chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B12849565.png)
